6,8-Diiodo-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one
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Overview
Description
6,8-Diiodo-2-(4-methoxyphenyl)-4H-chromen-4-one is a synthetic organic compound belonging to the flavonoid family. It is characterized by the presence of iodine atoms at the 6 and 8 positions, a methoxy group at the 4 position of the phenyl ring, and a chromen-4-one core structure. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Diiodo-2-(4-methoxyphenyl)-4H-chromen-4-one typically involves the iodination of a precursor flavonoid compound. One common method includes the treatment of the corresponding flavonoid with iodine and a suitable oxidizing agent under controlled conditions. For example, the reaction can be carried out in the presence of glacial acetic acid and concentrated sulfuric acid at a temperature of around 40°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
6,8-Diiodo-2-(4-methoxyphenyl)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can remove the iodine atoms or reduce the chromen-4-one core.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like thiols, amines, or halides can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted flavonoid derivatives.
Scientific Research Applications
6,8-Diiodo-2-(4-methoxyphenyl)-4H-chromen-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its antioxidant and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6,8-Diiodo-2-(4-methoxyphenyl)-4H-chromen-4-one involves its interaction with various molecular targets and pathways. The compound’s biological effects are primarily attributed to its ability to modulate oxidative stress, inhibit inflammatory pathways, and interact with cellular proteins and enzymes. The presence of iodine atoms enhances its reactivity and potential for forming covalent bonds with biological targets.
Comparison with Similar Compounds
Similar Compounds
6,8-Diiodo-2-methyl-3-substituted-quinazolin-4(3H)-ones: These compounds also contain iodine atoms and have shown antibacterial and anti-inflammatory activities.
Substituted benzopyran analogs: These compounds are used for treating inflammation and have similar structural features.
Uniqueness
6,8-Diiodo-2-(4-methoxyphenyl)-4H-chromen-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both iodine atoms and a methoxy group on the phenyl ring enhances its reactivity and potential for diverse applications in scientific research.
Biological Activity
6,8-Diiodo-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one, a synthetic compound belonging to the flavonoid family, exhibits a range of biological activities due to its unique structural characteristics. This article reviews the biological activity of this compound, focusing on its potential medicinal applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical properties:
- Molecular Formula : C16H10I2O3
- Molecular Weight : 504.06 g/mol
- CAS Number : 831224-48-7
- IUPAC Name : 6,8-diiodo-2-(4-methoxyphenyl)chromen-4-one
These properties contribute to its reactivity and interaction with biological systems, particularly due to the presence of iodine atoms which enhance its electrophilicity.
The biological effects of this compound are primarily attributed to:
- Antioxidant Activity : The compound has shown potential in modulating oxidative stress by scavenging free radicals and enhancing cellular antioxidant defenses.
- Anti-inflammatory Properties : It inhibits pro-inflammatory cytokines and pathways, potentially through the modulation of NF-kB signaling.
- Antimicrobial Effects : Preliminary studies suggest activity against various bacterial strains, indicating potential as an antimicrobial agent.
Antioxidant Activity
In vitro studies have demonstrated that this compound exhibits significant antioxidant properties. The compound was shown to reduce oxidative stress markers in cellular models exposed to oxidative agents.
Anti-inflammatory Effects
Research indicates that this compound can inhibit the expression of inflammatory markers such as TNF-alpha and IL-6 in macrophage cell lines. This suggests its potential use in treating inflammatory diseases.
Antimicrobial Activity
A study evaluating the antimicrobial efficacy revealed that this compound demonstrated notable antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be promising for further development.
Case Study 1: Antioxidant and Anti-inflammatory Potential
In a controlled laboratory study, the compound was administered to cultured human endothelial cells subjected to oxidative stress. Results indicated a reduction in reactive oxygen species (ROS) levels by 45% compared to untreated controls. Additionally, levels of inflammatory cytokines were significantly lower in treated cells.
Case Study 2: Antimicrobial Efficacy
A series of experiments assessed the antimicrobial properties of the compound against various pathogens. The results showed that at a concentration of 50 µg/mL, the compound effectively inhibited bacterial growth by more than 70%, highlighting its potential as a therapeutic agent in infectious diseases.
Comparative Analysis with Similar Compounds
The comparison illustrates that while similar compounds exhibit biological activities, the unique iodine substitutions in this compound may enhance its efficacy and specificity.
Properties
CAS No. |
831224-48-7 |
---|---|
Molecular Formula |
C16H10I2O3 |
Molecular Weight |
504.06 g/mol |
IUPAC Name |
6,8-diiodo-2-(4-methoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C16H10I2O3/c1-20-11-4-2-9(3-5-11)15-8-14(19)12-6-10(17)7-13(18)16(12)21-15/h2-8H,1H3 |
InChI Key |
VGMYQWBAAJCUME-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=CC(=C3)I)I |
Origin of Product |
United States |
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